

geochemistry of cobalt in copper and nickel refining residues

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An In-depth Technical Guide: The Geochemistry of Cobalt in Copper and Nickel Refining Residues

Abstract

Cobalt is a critical strategic metal, indispensable for high-performance alloys and the burgeoning lithium-ion battery market that powers the global transition to green energy.^[1] A significant portion of the world's cobalt is produced as a by-product of copper and nickel mining, making their refining residues—such as slags, tailings, and dusts—a substantial secondary resource.^{[1][2][3]} However, the efficient recovery of cobalt from these materials is complicated by its complex geochemical deportment. Cobalt can be locked within silicate and oxide lattices, finely disseminated as discrete sulfide or metallic phases, or adsorbed onto secondary minerals. This technical guide provides a comprehensive overview of the geochemistry of cobalt in copper and nickel refining residues. It details the mineralogical forms and distribution of cobalt, summarizes key quantitative data, presents detailed experimental protocols for characterization and extraction, and visualizes the critical workflows and relationships involved in its study and recovery. This document is intended for researchers, metallurgists, and environmental scientists working to unlock the value of these complex secondary resources.

Geochemical Department of Cobalt in Copper Refining Residues

The distribution and form of cobalt in copper refining residues are dictated by the specific pyrometallurgical or hydrometallurgical processes employed. The primary residues of concern are slags from smelting and tailings from flotation and leaching processes.

Cobalt in Copper Slags

Copper slags are complex, multi-phase materials primarily composed of silicates, oxides, and entrapped sulfide or metallic phases.[4] Cobalt's deportment within slag is highly variable. In converter slags, cobalt is often concentrated in the primary crystalline phases of fayalite (Fe_2SiO_4) and magnetite (Fe_3O_4), where Co^{2+} substitutes for Fe^{2+} in the crystal lattice.[5] This incorporation makes cobalt recovery challenging, as it necessitates the chemical breakdown of these stable mineral structures.[5]

Studies on various copper smelter slags have revealed that cobalt can be uniformly distributed across magnetite, silicate, and copper matte phases.[6] Mineralogical analyses have identified cobalt present as cobalt oxide (CoO), particularly in reverberatory furnace slag, as well as distinct sulfide phases like jaipurite (CoS) and cobaltpentlandite associated with metallic copper droplets.[4][6][7] In some Zambian Copperbelt slags, cobalt was found to substitute for iron in silicates like olivine and oxides of the spinel series, with concentrations of up to 7.15 wt.% CoO in olivine.[7]

Cobalt in Copper Tailings and Wastes

Tailings, the waste product of ore beneficiation, can contain significant cobalt, particularly when processing copper-cobalt ores. In these residues, cobalt is often associated with primary sulfide minerals that were not recovered during flotation. Research on tailings from the Capricorn Copper mine in Queensland identified cobalt as being primarily associated with pyrite (FeS_2). [8]

Weathering and oxidation of tailings can lead to the formation of secondary host minerals. Cobalt can be adsorbed onto or co-precipitated with iron and manganese oxyhydroxides.[8][9] Under certain conditions, distinct secondary cobalt minerals such as erythrite (hydrated cobalt arsenate) can form, representing a significant host for the element in aged tailings.[10]

Geochemical Department of Cobalt in Nickel Refining Residues

Cobalt is a natural associate of nickel in various ore types, and its geochemistry in nickel refining residues is tied to the parent geology.

Residues from Magmatic Sulfide Ores

In residues originating from magmatic nickel-copper sulfide deposits (e.g., Sudbury, Norilsk), cobalt's primary host is the mineral pentlandite ($(\text{Fe,Ni})_9\text{S}_8$).^[2] Within the pentlandite lattice, cobalt readily substitutes for both nickel and iron.^[11] Consequently, in the tailings from processing these ores, residual pentlandite is the main carrier of cobalt. Other sulfides, such as pyrrhotite, may also contain minor amounts of cobalt.

Residues from Laterite Ores

Nickel laterite deposits are formed by the intense weathering of ultramafic rocks. In the residues from the hydrometallurgical processing of these ores, cobalt is not typically found in sulfide minerals. Instead, it is primarily associated with manganese and iron oxides, such as heterogenite (CoOOH) and goethite ($\alpha\text{-FeOOH}$).^[2] Cobalt may also be found adsorbed onto the surfaces of clay minerals.^[2] The recovery of cobalt from laterite residues is challenging due to its fine-grained nature and complex association with these oxide and silicate phases.

Quantitative Data Summary

The concentration of cobalt in refining residues varies widely depending on the original ore grade and the efficiency of the refining process. The following tables summarize reported cobalt concentrations from various studies.

Table 1: Cobalt Concentrations in Copper Refining Residues

Residue Type	Location/Study	Cobalt Concentration	Primary Cobalt Phases	Reference
Smelter Slag	Generic	2.3 wt. %	Cobalt Oxide (CoO)	[4]
Smelter Slag	Generic	0.48 wt. %	Magnetite, Silicate, Matte	[6]
Smelter Slag	FESEM-EDS Analysis	Up to 1.85 wt. %	Magnetite	[6]
Cu-Co Smelter Slag	Copperbelt, Zambia	Up to 2.4 wt. %	Cobaltpentlandite, Olivine	[7]
Mine Tailings	Capricorn Copper, AU	Avg. 393 ppm (in pyrite)	Pyrite	[8]
Waste Rock	Capricorn Copper, AU	Avg. 316 ppm (in Fe-oxides)	Iron Oxides	[8]
Mine Tailings	Cobalt, Canada	286 - 5,630 mg/kg	Cobaltite, Erythrite	[10]

Table 2: Cobalt Concentrations in Nickel and Other Residues

Residue Type	Ore Type	Cobalt Concentration	Primary Cobalt Phases	Reference
Ni-Cu-Co Sulfide Ore	Magmatic Sulfide	0.04 - 0.08 wt. % (in ore)	Pentlandite	[2]
Ni-Co Laterite Ore	Laterite	0.1 - 0.15 wt. % (in ore)	Goethite, Clays, Heterogenite	[2]
Zinc Plant Residue	Zinc Refining	1 - 2% (in residue)	Metallic, Sulfate	[12]
Recovered Precipitate	Zinc Refining	45 ± 4%	Cobalt Hydroxide	[13]

Experimental Protocols

A multi-faceted analytical approach is required to fully characterize the geochemistry of cobalt in refining residues. This involves bulk analysis, micro-scale examination, and chemical speciation techniques.

Protocol 1: Bulk and Micro-Scale Characterization

This protocol outlines the foundational analysis of a solid residue sample.

- **Sample Preparation:** Dry the residue sample at 60°C until a constant weight is achieved. Homogenize the sample and pulverize a subsample to a fine powder (<75 µm) for chemical and mineralogical analyses.
- **Bulk Chemical Analysis:** Utilize X-Ray Fluorescence (XRF) spectrometry to determine the concentrations of major and trace elements, including Co, Cu, Ni, Fe, Si, and As.[4][14]
- **Phase (Mineralogical) Analysis:** Employ X-ray Diffraction (XRD) on the pulverized sample to identify the primary crystalline phases (minerals) present in the residue.[15]
- **Micro-Analysis and Cobalt Department:** Use a Scanning Electron Microscope equipped with an Energy Dispersive X-ray Spectrometer (SEM-EDS) on a polished section of the residue. [6][15] This allows for the visualization of mineral textures and the in-situ chemical analysis of individual grains to determine which specific phases host the cobalt.

Protocol 2: Sequential Chemical Extraction for Cobalt Mobility

This protocol determines the speciation of cobalt, providing insight into its potential leachability and environmental mobility. The three-stage Community Bureau of Reference (BCR) procedure is a widely accepted method.[10][16]

- **Step 1 (Exchangeable and Carbonate-Bound):**
 - Reagent: 0.11 M Acetic Acid.

- Procedure: Leach 1 g of the sample with 40 mL of the reagent for 16 hours at room temperature with constant agitation.
- Analysis: Centrifuge the sample, decant the supernatant, and analyze the liquid for cobalt concentration using Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma (ICP) techniques.[\[17\]](#)[\[18\]](#) The residue is washed, and retained for the next step.
- Step 2 (Reducible, Fe-Mn Oxide-Bound):
 - Reagent: 0.5 M Hydroxylamine Hydrochloride (adjusted to pH 1.5).
 - Procedure: Add 40 mL of the reagent to the residue from Step 1. Leach for 16 hours at room temperature with agitation.
 - Analysis: Repeat the separation and analysis process as described in Step 1.
- Step 3 (Oxidizable, Sulfide and Organic-Bound):
 - Reagent: 8.8 M Hydrogen Peroxide, followed by 1.0 M Ammonium Acetate (adjusted to pH 2).
 - Procedure: Add 10 mL of H₂O₂ to the residue from Step 2 and digest. Add a second 10 mL aliquot and heat to 85°C. Evaporate to near dryness. Add 50 mL of the ammonium acetate solution and leach for 16 hours with agitation.
 - Analysis: Repeat the separation and analysis process.
- Residual Fraction: The remaining solid residue can be digested using a strong acid mixture (e.g., aqua regia) to determine the cobalt locked within silicate lattices. The sum of all fractions should approximate the total cobalt concentration determined by XRF.[\[16\]](#)

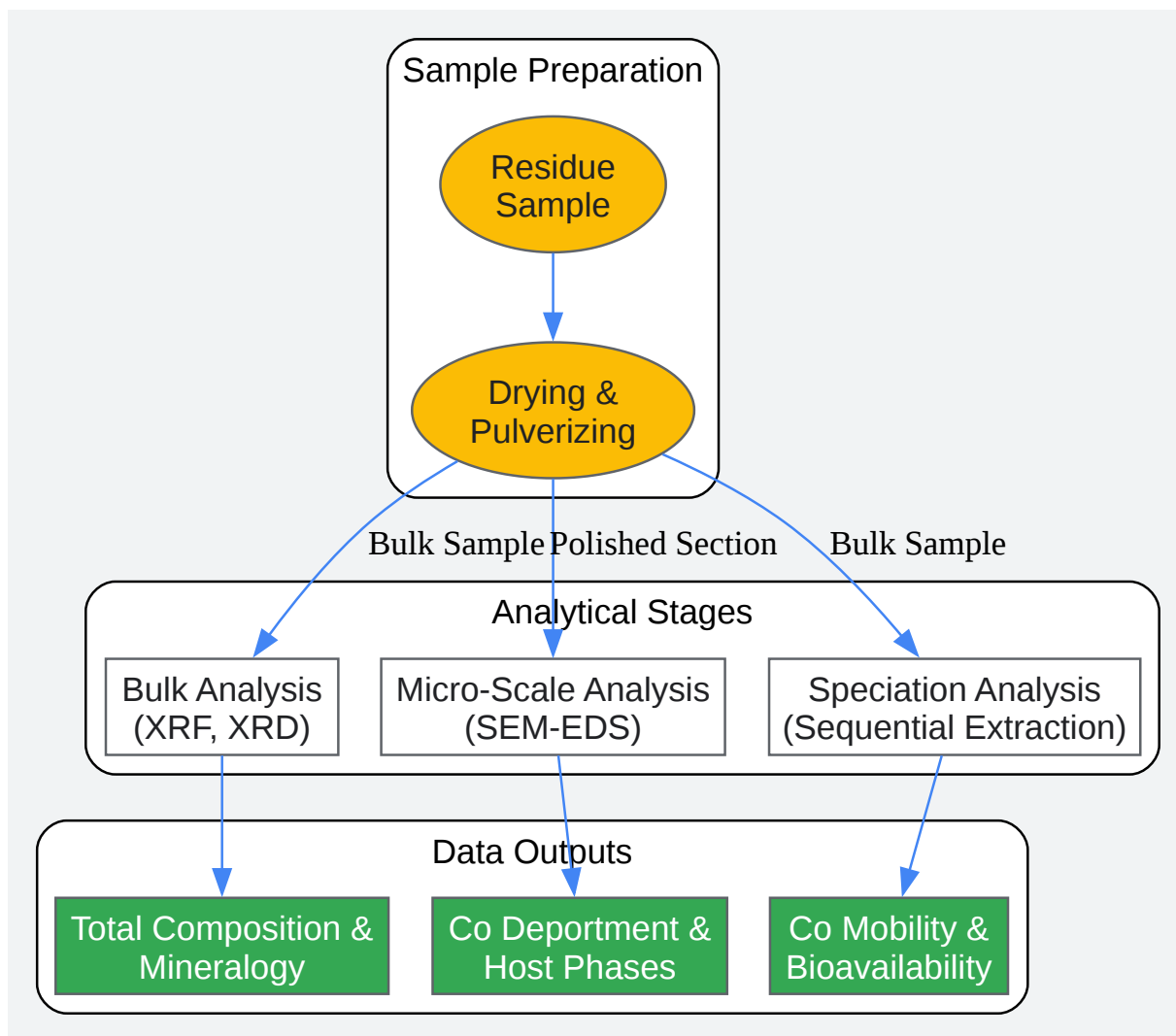
Protocol 3: Laboratory-Scale Acid Leaching for Cobalt Recovery

This protocol simulates a hydrometallurgical process to extract cobalt into an aqueous solution.
[\[19\]](#)[\[20\]](#)

- Setup: Place a 50 g sample of the residue into a 1 L baffled glass reactor equipped with an overhead stirrer, a condenser, and a temperature controller.
- Leaching:
 - Add 500 mL of a sulfuric acid solution (e.g., 1.0 M H_2SO_4) to the reactor, creating a 10% pulp density.
 - If the cobalt is in a reduced state (e.g., sulfide), an oxidant such as hydrogen peroxide (H_2O_2) or manganese dioxide (MnO_2) may be added to improve extraction.[\[19\]](#)[\[20\]](#)
 - Heat the slurry to a set temperature (e.g., 65°C) and agitate at a constant speed (e.g., 400 rpm) for a defined period (e.g., 4 hours).
- Sampling and Analysis: Periodically, take small samples of the slurry, filter immediately, and analyze the pregnant leach solution (PLS) for dissolved cobalt and other metals using AAS or ICP to determine the leaching kinetics.
- Mass Balance: After the experiment, filter the entire slurry, wash the residue, and dry it. Analyze the final solid residue and the total PLS volume to calculate the overall cobalt extraction efficiency.

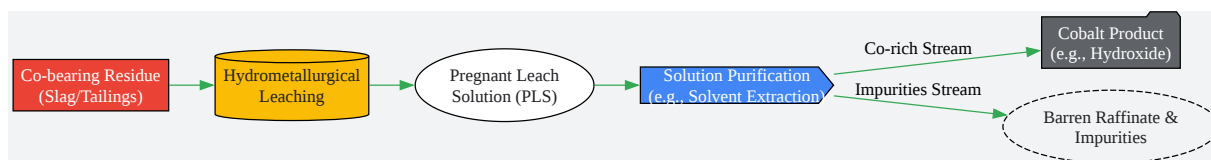
Visualizations: Workflows and Relationships

Caption: Common geochemical forms and mineral hosts of cobalt in refining residues.



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Caption: Experimental workflow for the comprehensive characterization of cobalt.



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Caption: Simplified process for the hydrometallurgical recovery of cobalt.

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